![molecular formula C23H21F3N4O2 B2614252 (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 946231-17-0](/img/structure/B2614252.png)
(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C23H21F3N4O2 and its molecular weight is 442.442. The purity is usually 95%.
BenchChem offers high-quality (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment This compound has been identified as a potent FLT3 inhibitor . FLT3 is a tyrosine kinase that, when mutated, can contribute to the development of acute myeloid leukemia (AML). This compound has shown high efficacy against both FLT3 internal tandem duplication (ITD) and FLT3 tyrosine kinase domain (TKD) mutations . It has also demonstrated potent antiproliferative activity against FLT3-mutation driven BaF3 and AML cells .
Overcoming Drug Resistance in AML
The compound has shown potential in overcoming drug resistance in AML treatment . It has exhibited inhibitory activity against several acquired FLT3 mutations including FLT3 (ITD, D835V), FLT3 (ITD, F691L), FLT3 (D835Y) and FLT3 (D835V) .
Oral Bioavailability
The compound has shown acceptable oral bioavailability, which is a key factor in drug development . It has a bioavailability of 33.3% in rats and 72.7% in beagles .
Suitable Half-Life Time
The compound has a suitable half-life time (T 1/2 = 3.5 h in rat and T 1/2 = 11.1 h in beagles), which is another important factor in drug development .
Satisfactory Metabolic Stability
The compound has demonstrated satisfactory metabolic stability , which is crucial for the effectiveness of a drug.
Potential Anti-AML Drug
Given its therapeutic potential, this compound could become a new anti-AML drug, especially for AML harboring dual FLT3 (ITD, TKD) mutations .
Safety and Hazards
As a research chemical, this compound is not intended for human or veterinary use. Therefore, it should be handled with appropriate safety measures.
将来の方向性
The future research directions for this compound could involve further exploration of its potential applications, such as its role as an inhibitor of human Equilibrative Nucleoside Transporters . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties.
特性
IUPAC Name |
[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4O2/c1-16-27-20(15-21(28-16)32-19-8-3-2-4-9-19)29-10-12-30(13-11-29)22(31)17-6-5-7-18(14-17)23(24,25)26/h2-9,14-15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPRKPNQEBLBDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。